Cas no 179115-20-9 (Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester)

Benzoic acid, 2-amino-3,5-dimethyl-, ethyl ester is a specialized organic compound featuring a benzoic acid backbone substituted with an amino group and methyl groups at the 2, 3, and 5 positions, esterified with ethanol. This structure imparts unique reactivity and solubility properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, and fine chemical synthesis. The presence of both amino and ester functional groups enhances its versatility in amidation and transesterification reactions. Its crystalline form ensures stability and ease of handling, while its defined molecular structure allows for precise application in targeted synthetic pathways.
Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester structure
179115-20-9 structure
Product Name:Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester
CAS No:179115-20-9
MF:C11H15NO2
MW:193.242303133011
CID:113095
PubChem ID:19064814
Update Time:2025-11-02

Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester
    • Benzoic acid, 2-amino-3,5-dimethyl-, ethyl ester (9CI)
    • EN300-6510873
    • ethyl 2-amino-3,5-dimethylbenzoate
    • 179115-20-9
    • CS-0347997
    • SCHEMBL6136982
    • Inchi: 1S/C11H15NO2/c1-4-14-11(13)9-6-7(2)5-8(3)10(9)12/h5-6H,4,12H2,1-3H3
    • InChI Key: DCXHYRRHPROPCC-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC(C)=CC(C)=C1N)=O

Computed Properties

  • Exact Mass: 193.11035
  • Monoisotopic Mass: 193.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3A^2
  • XLogP3: 2.7

Experimental Properties

  • PSA: 52.32

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Additional information on Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester

Comprehensive Overview of Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester (CAS No. 179115-20-9)

Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester (CAS 179115-20-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and fine chemical industries. This ester derivative of benzoic acid features unique structural characteristics, including an amino group and dimethyl substitutions at the 3 and 5 positions, which contribute to its distinct chemical properties. Researchers and manufacturers are increasingly interested in this compound due to its potential applications in drug synthesis and as a building block for more complex molecules.

The molecular structure of 2-amino-3,5-dimethyl ethyl benzoate makes it particularly valuable in modern organic synthesis. Its ethyl ester group enhances solubility in organic solvents, while the amino functionality provides a reactive site for further chemical modifications. These properties align well with current trends in green chemistry, where scientists seek versatile intermediates that can reduce synthetic steps and improve reaction efficiencies. The compound's stability under various conditions also makes it suitable for long-term storage and transportation.

In pharmaceutical research, ethyl 2-amino-3,5-dimethylbenzoate has shown promise as a precursor for active pharmaceutical ingredients (APIs). Its structural features resemble those found in several classes of therapeutic agents, particularly in the development of anti-inflammatory and analgesic compounds. This connection to drug development makes it relevant to current healthcare discussions about novel pain management solutions and non-opioid alternatives, topics that frequently appear in scientific literature and patent applications.

The synthesis of Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester typically involves esterification reactions starting from the corresponding carboxylic acid. Modern synthetic approaches emphasize atom economy and reduced environmental impact, reflecting the growing demand for sustainable chemical processes. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to verify the purity and identity of this compound, ensuring it meets the stringent requirements of pharmaceutical applications.

From a commercial perspective, CAS 179115-20-9 has seen steady demand in specialty chemical markets. Suppliers often highlight its high purity grades (typically 97-99%) and consistent batch-to-batch quality. The compound's shelf life and storage conditions (usually recommended at 2-8°C in airtight containers) are important considerations for buyers, as these factors directly impact its performance in downstream applications.

Recent advancements in chemical informatics and computational chemistry have enabled better understanding of 3,5-dimethyl-2-amino ethyl benzoate's molecular interactions. These digital tools help predict its behavior in various chemical environments, accelerating research and development processes. This aligns with the current industry focus on digital transformation and AI-assisted molecular design, topics that frequently appear in chemical industry publications and conference discussions.

Quality control standards for ethyl ester of 2-amino-3,5-dimethylbenzoic acid have become increasingly rigorous, particularly for pharmaceutical-grade material. Regulatory compliance with ICH guidelines and pharmacopeia standards is essential for manufacturers serving global markets. This emphasis on quality reflects broader industry trends toward standardization and transparency in chemical supply chains.

The future outlook for Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester appears positive, with potential expansions into new application areas. Researchers are investigating its use in materials science, particularly in the development of specialty polymers and coatings. These developments correspond with growing interest in advanced materials for electronics, renewable energy technologies, and other high-tech applications that dominate current scientific discourse.

For laboratories and industrial users working with 179115-20-9, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under standard regulations, prudent laboratory practices ensure safe usage and maintain compound integrity. Safety data sheets provide comprehensive information about handling, storage, and disposal requirements.

In conclusion, Benzoic acid,2-amino-3,5-dimethyl-, ethyl ester represents an important chemical intermediate with diverse applications across multiple industries. Its unique combination of chemical properties, coupled with growing research interest, positions it as a compound of continuing significance in scientific and industrial contexts. As chemical research evolves, this molecule will likely find new roles in addressing contemporary challenges in healthcare, materials science, and sustainable chemistry.

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